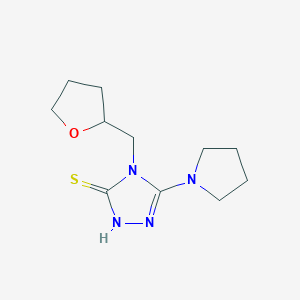

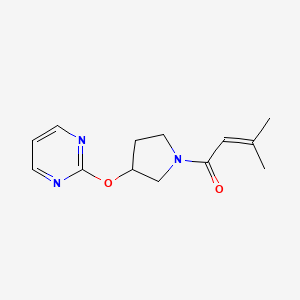

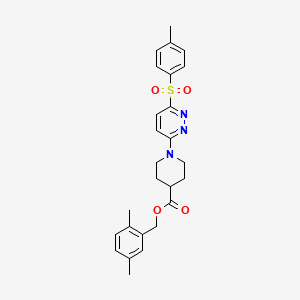

4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The structure of such compounds is often modified to enhance their pharmacological profile or to study their chemical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides. For example, a new derivative, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through a reaction sequence starting with isonicotinohydrazide and 3-isothiocyanatoprop-1-ene. The process included refluxing in ethanol, filtration, and crystallization, yielding the final product with an 85% yield . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific cell parameters. Additionally, computational methods such as Hartree-Fock (HF) and density functional theory (DFT) can be used to calculate molecular geometry, vibrational frequencies, and chemical shift values .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be explored through their participation in various chemical reactions. The synthesis process itself involves base-catalyzed intramolecular dehydrative cyclization, indicating the potential for these compounds to undergo further transformations under different conditions. The chemical reactions of these derivatives are not explicitly detailed in the provided papers, but they are likely to involve interactions with nucleophiles and electrophiles due to the presence of reactive thiol and triazole moieties.

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and solubility, can be determined experimentally. For example, the related compound synthesized in one study had a melting point range of 495 – 497 K . Chemical properties, including tautomeric equilibria and electronic structures, can be studied using spectroscopic methods and computational chemistry. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties can also be evaluated using HF and DFT calculations .

特性

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h9H,1-8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYFESUJLJJSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=S)N2CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)

![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)

![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)

![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)